3-Methyl-4-nitroisoxazole-5-carbaldehyde
Overview
Description
3-Methyl-4-nitroisoxazole-5-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the third position, a nitro group at the fourth position, and an aldehyde group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitroisoxazole-5-carbaldehyde typically involves the reaction of aldehydes with primary nitro compounds. One common method is the condensation of 3-oxetanone with primary nitro compounds, which leads to the formation of isoxazole derivatives . Another approach involves the use of ethyl acetoacetate and hydroxylamine hydrochloride under concentrated solar radiation, providing a green and efficient synthetic pathway .
Industrial Production Methods: Industrial production of this compound often employs solvent-free conditions and recyclable catalysts, such as nano-titania, to enhance yield and reduce environmental impact . This method is not only efficient but also aligns with green chemistry principles, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitroisoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro group.
Major Products:
Oxidation: 3-Methyl-4-nitroisoxazole-5-carboxylic acid.
Reduction: 3-Methyl-4-aminoisoxazole-5-carbaldehyde.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-nitroisoxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoxazole derivatives.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound is explored for its anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The biological activity of 3-Methyl-4-nitroisoxazole-5-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The isoxazole ring can also inhibit specific enzymes, contributing to its anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
- 3-Methyl-4-nitroisoxazole-5-carboxylic acid
- 3-Methyl-4-aminoisoxazole-5-carbaldehyde
- 3,4,5-Trimethylisoxazole
Comparison: 3-Methyl-4-nitroisoxazole-5-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the isoxazole ring, which imparts distinct reactivity and biological activitySimilarly, 3-Methyl-4-aminoisoxazole-5-carbaldehyde, with an amino group instead of a nitro group, exhibits different chemical and biological properties .
Properties
IUPAC Name |
3-methyl-4-nitro-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c1-3-5(7(9)10)4(2-8)11-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJTVDSFUIQXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363290 | |
Record name | 3-Methyl-4-nitroisoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-64-2 | |
Record name | 3-Methyl-4-nitroisoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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